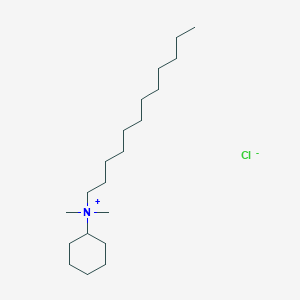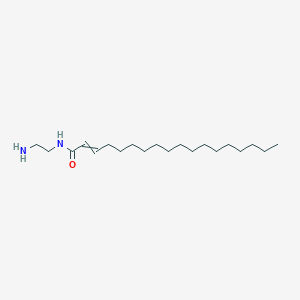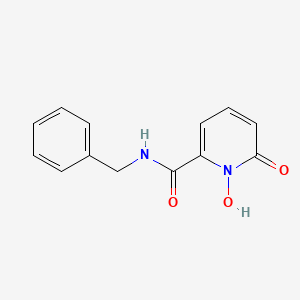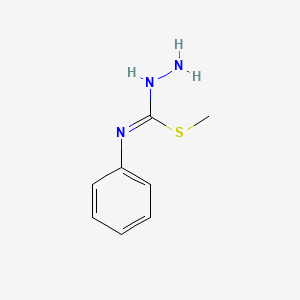![molecular formula C14H18O4 B14309769 Ethyl 4-[(oxan-2-yl)oxy]benzoate CAS No. 118827-08-0](/img/structure/B14309769.png)
Ethyl 4-[(oxan-2-yl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(oxan-2-yl)oxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst, followed by the etherification with oxan-2-ol. The reaction conditions often include:
Esterification: Refluxing 4-hydroxybenzoic acid with ethanol and a strong acid catalyst such as sulfuric acid.
Etherification: Reacting the resulting ethyl 4-hydroxybenzoate with oxan-2-ol in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(oxan-2-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The benzoate moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ether bond can be cleaved under acidic or basic conditions to yield the corresponding alcohols and phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether bond.
Major Products Formed
Oxidation: Formation of 4-carboxybenzoic acid.
Reduction: Formation of 4-hydroxybenzyl alcohol.
Substitution: Formation of oxan-2-ol and 4-hydroxybenzoic acid.
Scientific Research Applications
Ethyl 4-[(oxan-2-yl)oxy]benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[(oxan-2-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 4-[(oxan-2-yl)oxy]benzoate can be compared with other similar compounds, such as:
Ethyl 4-hydroxybenzoate: Lacks the oxan-2-yl group and has different chemical properties and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in reactivity and applications.
Propyl 4-[(oxan-2-yl)oxy]benzoate: Contains a propyl ester group, which can influence its physical and chemical properties.
Properties
CAS No. |
118827-08-0 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
ethyl 4-(oxan-2-yloxy)benzoate |
InChI |
InChI=1S/C14H18O4/c1-2-16-14(15)11-6-8-12(9-7-11)18-13-5-3-4-10-17-13/h6-9,13H,2-5,10H2,1H3 |
InChI Key |
UPKPMJLDJTZHEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-([2,2'-Bithiophen]-5-yl)-N-methylacetamide](/img/structure/B14309696.png)
![3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14309702.png)
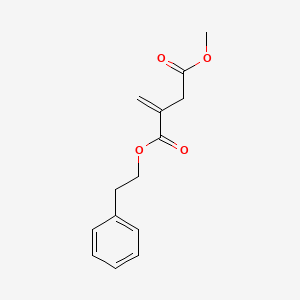
![Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14309717.png)

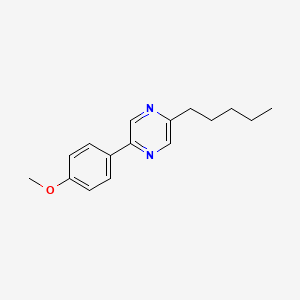
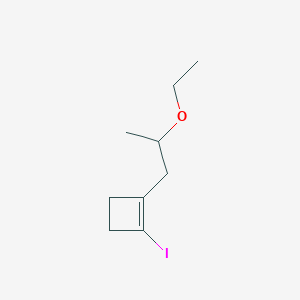
![[6-(3,4,5-Trimethoxybenzoyl)-2H-1,3-benzodioxol-5-yl]acetic acid](/img/structure/B14309732.png)
